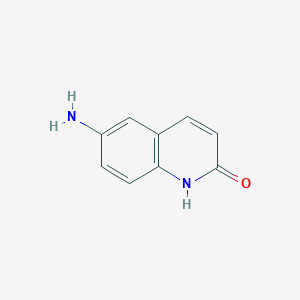

6-aminoquinolin-2(1H)-one

Description

The exact mass of the compound 6-aminoquinolin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-aminoquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-aminoquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXSCBCILYHKRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510468 | |

| Record name | 6-Aminoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79207-68-4 | |

| Record name | 6-Aminoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Aminoquinolin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-aminoquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 6-aminoquinolin-2(1H)-one, a valuable heterocyclic compound in medicinal chemistry and drug discovery. The document details the core synthetic strategies, providing itemized experimental protocols and quantitative data to facilitate reproducible laboratory synthesis.

Core Synthesis Strategy: A Two-Step Approach

The most prevalent and reliable method for the synthesis of 6-aminoquinolin-2(1H)-one involves a two-step process commencing with the nitration of quinolin-2(1H)-one (also known as carbostyril), followed by the reduction of the resulting 6-nitroquinolin-2(1H)-one.

Part 1: Nitration of Quinolin-2(1H)-one

The initial step involves the electrophilic nitration of the quinolin-2(1H)-one scaffold. The presence of the lactam ring directs the nitration primarily to the 6-position of the benzene ring.

Experimental Protocol: Synthesis of 6-Nitroquinolin-2(1H)-one

Materials:

-

Quinolin-2(1H)-one

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃) or Concentrated Nitric Acid

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add quinolin-2(1H)-one to concentrated sulfuric acid while maintaining the temperature below 10°C.

-

Once the quinolin-2(1H)-one is completely dissolved, slowly add a nitrating mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the solution. The temperature should be strictly maintained below 10°C during the addition.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified duration to ensure complete nitration.

-

Upon completion, pour the reaction mixture slowly onto crushed ice with constant stirring.

-

The precipitated solid, 6-nitroquinolin-2(1H)-one, is then collected by vacuum filtration.

-

Wash the collected solid with cold water until the filtrate is neutral.

-

The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or acetic acid.

Quantitative Data for Nitration

| Parameter | Value/Range | Reference |

| Reactants | Quinolin-2(1H)-one, HNO₃, H₂SO₄ | [1] |

| Reaction Temperature | < 10 °C | [1] |

| Reaction Time | Not specified | |

| Typical Yield | Not specified |

Part 2: Reduction of 6-Nitroquinolin-2(1H)-one

The second and final step is the reduction of the nitro group at the 6-position to an amino group. Several effective methods are available for this transformation, with the most common being catalytic hydrogenation and reduction using metal salts like tin(II) chloride.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst.

Materials:

-

6-Nitroquinolin-2(1H)-one

-

10% Palladium on Carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen Gas (H₂)

-

Celite or other filter aid

Procedure:

-

Dissolve 6-nitroquinolin-2(1H)-one in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the starting material).

-

Seal the vessel and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain 6-aminoquinolin-2(1H)-one.

-

The product can be further purified by recrystallization if necessary.

Method B: Reduction with Tin(II) Chloride

Reduction with tin(II) chloride (SnCl₂) in an acidic medium is a classic and effective method for converting aromatic nitro compounds to anilines.

Materials:

-

6-Nitroquinolin-2(1H)-one

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate or Ethanol

-

Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Suspend 6-nitroquinolin-2(1H)-one in a suitable solvent like ethyl acetate or ethanol.

-

Add an excess of tin(II) chloride dihydrate to the suspension.

-

If the reaction is slow, add concentrated hydrochloric acid dropwise while stirring.

-

The reaction mixture is typically stirred at room temperature or gently heated to ensure completion.

-

After the reaction is complete (as monitored by TLC), carefully neutralize the mixture with a solution of sodium hydroxide or sodium bicarbonate. This may cause the precipitation of tin salts.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-aminoquinolin-2(1H)-one.

Quantitative Data for Reduction

| Parameter | Method A: Catalytic Hydrogenation | Method B: SnCl₂ Reduction | Reference |

| Reducing Agent | H₂ gas | SnCl₂·2H₂O | [2] |

| Catalyst/Reagent | 10% Pd/C | Concentrated HCl | [2] |

| Solvent | Methanol/Ethanol | Ethyl Acetate/Ethanol | [2] |

| Reaction Temperature | Room Temperature | Room Temperature to Reflux | [2] |

| Reaction Time | 4-6 hours | Not specified | |

| Typical Yield | High | 90-95% (for similar substrates) | [2] |

Note: The provided data for SnCl₂ reduction is based on the reduction of similar 6-nitroquinoline derivatives.[2]

References

Spectroscopic and Spectrometric Characterization of 6-aminoquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic and spectrometric data for the heterocyclic compound 6-aminoquinolin-2(1H)-one. Due to the limited availability of a complete, publicly accessible experimental dataset for this specific molecule, this document combines predicted data with established principles of spectroscopic analysis for quinolinone derivatives. It includes predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, an analysis of expected Infrared (IR) absorption bands, and a proposed Mass Spectrometry (MS) fragmentation pathway. Furthermore, this guide outlines detailed, generalized experimental protocols for acquiring such data, serving as a valuable resource for researchers working with this and structurally related compounds.

Introduction

6-aminoquinolin-2(1H)-one is a heterocyclic organic compound featuring a quinolinone core, a scaffold of significant interest in medicinal chemistry and drug development. The quinolin-2(1H)-one moiety is present in a variety of biologically active natural products and synthetic molecules. The addition of an amino group at the 6-position offers a site for further functionalization, making it a versatile building block in the synthesis of novel therapeutic agents. Accurate spectroscopic and spectrometric characterization is paramount for the unambiguous identification and quality control of such compounds. This guide aims to provide a comprehensive reference for the expected spectroscopic signature of 6-aminoquinolin-2(1H)-one.

Predicted Spectroscopic and Spectrometric Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

The predicted ¹H NMR chemical shifts for 6-aminoquinolin-2(1H)-one are presented in Table 1. These predictions are based on the analysis of structurally similar compounds and computational models. The solvent is assumed to be DMSO-d₆.

Table 1: Predicted ¹H NMR Data for 6-aminoquinolin-2(1H)-one in DMSO-d₆

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~11.0 - 11.5 | br s | 1H | N1-H |

| ~7.5 - 7.6 | d | 1H | H4 |

| ~7.1 - 7.2 | d | 1H | H8 |

| ~6.8 - 6.9 | d | 1H | H5 |

| ~6.6 - 6.7 | dd | 1H | H7 |

| ~6.3 - 6.4 | d | 1H | H3 |

| ~5.0 - 5.5 | br s | 2H | NH₂ |

br s = broad singlet, d = doublet, dd = doublet of doublets

The predicted ¹³C NMR chemical shifts for 6-aminoquinolin-2(1H)-one are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for 6-aminoquinolin-2(1H)-one in DMSO-d₆

| Chemical Shift (δ) (ppm) | Carbon Assignment |

| ~162 | C2 (C=O) |

| ~145 | C6 |

| ~139 | C4 |

| ~131 | C8a |

| ~122 | C4a |

| ~120 | C8 |

| ~118 | C5 |

| ~115 | C3 |

| ~105 | C7 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for 6-aminoquinolin-2(1H)-one are listed in Table 3.

Table 3: Predicted Characteristic IR Absorption Bands for 6-aminoquinolin-2(1H)-one

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretch | Amine (NH₂) and Amide (N-H) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 1660 - 1640 | C=O stretch | Amide (Lactam) |

| 1620 - 1580 | C=C stretch | Aromatic C=C |

| 1600 - 1550 | N-H bend | Amine (NH₂) |

| 1500 - 1400 | C=C stretch | Aromatic C=C |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 6-aminoquinolin-2(1H)-one (C₉H₈N₂O), the expected molecular ion peak [M]⁺ would be observed at m/z 160.06. A high-resolution mass spectrum would confirm the exact mass. The protonated molecule [M+H]⁺ would be observed at m/z 161.07 in positive ion mode.

Table 4: Predicted Mass Spectrometry Data for 6-aminoquinolin-2(1H)-one

| m/z | Ion |

| 160.06 | [M]⁺ |

| 161.07 | [M+H]⁺ |

A proposed workflow for the synthesis and characterization of a novel quinolinone derivative is depicted below.

Caption: Synthesis and Characterization Workflow.

Experimental Protocols

The following are generalized protocols for the spectroscopic and spectrometric analysis of quinolinone derivatives.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

Sample (~5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆)

-

5 mm NMR tube

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans will be required.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

Sample (solid or liquid)

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

-

Potassium bromide (KBr), spectroscopic grade (for pellet method)

Procedure (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

-

Apply pressure using the ATR's pressure arm.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Sample

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., ESI-QTOF, GC-MS)

Procedure (ESI-QTOF):

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent.

-

Infuse the sample solution directly into the electrospray ionization (ESI) source or inject it via a liquid chromatography (LC) system.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to obtain a stable ion signal.

-

Acquire the mass spectrum in the desired mass range.

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).

Logical Relationships in Spectroscopic Analysis

The process of identifying an unknown compound using spectroscopic data follows a logical workflow.

Caption: Structure Elucidation Workflow.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and spectrometric properties of 6-aminoquinolin-2(1H)-one. While based on predictive methods, the data and protocols presented herein offer a robust starting point for researchers engaged in the synthesis, characterization, and application of this and related quinolinone derivatives. The provided workflows for synthesis, characterization, and structure elucidation serve as a general framework for systematic investigation in the field of medicinal and organic chemistry. Experimental verification of the predicted data is encouraged to further enrich the scientific knowledge base for this important class of compounds.

An In-depth Technical Guide on the Solubility and Stability of 6-aminoquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-aminoquinolin-2(1H)-one, with a special focus on its solubility and stability. Due to the limited availability of direct quantitative data in public literature, this document emphasizes established methodologies and detailed experimental protocols to enable researchers to determine these critical parameters.

Introduction

6-aminoquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. A thorough understanding of the solubility and stability of 6-aminoquinolin-2(1H)-one is fundamental for its application in drug discovery and development, as these properties critically influence bioavailability, formulation, and overall therapeutic efficacy.

Physicochemical Properties

While experimental data for 6-aminoquinolin-2(1H)-one is not extensively reported, a combination of information from structurally similar compounds and in silico predictions provides valuable insights into its likely characteristics.

| Property | Value/Information | Source |

| Molecular Formula | C₉H₈N₂O | N/A |

| Molecular Weight | 160.17 g/mol | [1] |

| CAS Number | 79207-68-4 | [1] |

| Predicted Boiling Point | 446.4 ± 45.0 °C | [1] |

| Predicted Density | 1.287 g/cm³ | [1] |

| Storage Conditions | Room temperature, light-proof storage, inert atmosphere. | [1] |

Solubility Profile

Qualitative solubility information for the related compound, 6-aminoquinoline, indicates that it is soluble in organic solvents like methanol, chloroform, ethanol, and benzene, but insoluble in water.[3] This suggests a similar solubility profile for 6-aminoquinolin-2(1H)-one.

Table of Predicted and Analog Solubility

| Solvent | Predicted Solubility of 6-aminoquinolin-2(1H)-one | Qualitative Solubility of 6-aminoquinoline |

| Water | Poor | Insoluble[3] |

| Methanol | Likely Soluble | Soluble[3] |

| Ethanol | Likely Soluble | Soluble[3] |

| Chloroform | Likely Soluble | Soluble[3] |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Soluble |

| N,N-Dimethylformamide (DMF) | Likely Soluble | Soluble |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following standard experimental protocols are recommended.

This method determines the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of 6-aminoquinolin-2(1H)-one to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, organic solvents) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the samples at a high speed to pellet the undissolved compound.

-

Quantification: Carefully collect the supernatant and determine the concentration of the dissolved 6-aminoquinolin-2(1H)-one using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

This method provides a rapid assessment of solubility from a DMSO stock solution.

Methodology (Nephelometric Assay): [4][5][6]

-

Preparation of Compound Stock Solution: Prepare a high-concentration stock solution of 6-aminoquinolin-2(1H)-one in 100% DMSO (e.g., 10 mM).

-

Assay Procedure: Dispense the DMSO stock solution into a microplate. Add the aqueous buffer (e.g., PBS) to the wells to create a dilution series. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effect.

-

Incubation and Measurement: Mix the solutions and incubate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity of the samples using a nephelometer to detect precipitate formation.

Stability Profile

The stability of 6-aminoquinolin-2(1H)-one under various stress conditions is a critical parameter for its handling, storage, and formulation. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Experimental Protocols for Stability Assessment (Forced Degradation)

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[7][8][9] A typical starting concentration for these studies is 1 mg/mL.[7] The extent of degradation should be targeted between 5-20%.[7][9]

-

Acidic Conditions:

-

Dissolve 6-aminoquinolin-2(1H)-one in a suitable solvent and add 0.1 M HCl.

-

Incubate the solution at room temperature or elevated temperatures (e.g., 40-60 °C) for a defined period (e.g., up to 7 days).[7]

-

At specified time points, withdraw samples, neutralize with a suitable base, and analyze by a stability-indicating HPLC method.

-

-

Basic Conditions:

-

Dissolve 6-aminoquinolin-2(1H)-one in a suitable solvent and add 0.1 M NaOH.

-

Follow the same incubation and analysis procedure as for acidic conditions, neutralizing with a suitable acid before analysis.

-

-

Neutral Conditions:

-

Dissolve 6-aminoquinolin-2(1H)-one in water.

-

Follow the same incubation and analysis procedure as for acidic and basic conditions.

-

-

Dissolve 6-aminoquinolin-2(1H)-one in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3-30%) and incubate at room temperature for a defined period.[10]

-

At specified time points, withdraw samples and analyze by a stability-indicating HPLC method.

-

Expose a solid sample and a solution of 6-aminoquinolin-2(1H)-one to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[8]

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

-

Analyze both the exposed and control samples by a stability-indicating HPLC method.

-

Expose a solid sample of 6-aminoquinolin-2(1H)-one to elevated temperatures (e.g., 40-80 °C) for a defined period.[7]

-

Analyze the sample at specified time points by a stability-indicating HPLC method.

Analytical Method for Stability and Solubility Studies

A stability-indicating HPLC-UV method is crucial for accurately quantifying 6-aminoquinolin-2(1H)-one and separating it from any potential degradants or impurities.

Table of a General HPLC-UV Method

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer pH 3-7) and an organic modifier (e.g., acetonitrile or methanol). |

| Elution | Isocratic or gradient elution may be employed to achieve optimal separation. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | To be determined by UV-Vis spectrophotometry (scan for λmax). |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C). |

Potential Degradation Pathway

While specific degradation pathways for 6-aminoquinolin-2(1H)-one have not been elucidated, studies on the microbial degradation of quinoline suggest a potential route. The degradation of quinoline can be initiated by hydroxylation at the 2-position to form 2-oxo-1,2-dihydroquinoline.[11] This intermediate can then be further oxidized to polyhydroxylated compounds, followed by cleavage of the benzene ring.[11] A similar pathway, potentially involving further reactions of the amino group, could be investigated for 6-aminoquinolin-2(1H)-one.

Visualizations

Caption: Workflow for solubility and stability testing.

Caption: A potential degradation pathway for 6-aminoquinolin-2(1H)-one.

References

- 1. 6-Aminoquinolin-2(1H)-one [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. 6-Aminoquinoline | 580-15-4 [chemicalbook.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. enamine.net [enamine.net]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. longdom.org [longdom.org]

- 9. sgs.com [sgs.com]

- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to the Core Mechanisms of Action of 6-Aminoquinolin-2(1H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 6-aminoquinolin-2(1H)-one moiety is a privileged heterocyclic scaffold that forms the core of a multitude of biologically active compounds. Its rigid structure and capacity for diverse substitutions have made it a cornerstone in medicinal chemistry, leading to the development of agents that target a wide array of proteins and pathways. This technical guide provides an in-depth exploration of the primary mechanisms of action for key derivatives of this versatile scaffold, focusing on their roles as inhibitors of critical kinases and as modulators of nuclear hormone receptors. For each mechanism, we will dissect the signaling pathways, present quantitative data for representative compounds, and provide detailed experimental protocols for assessing their activity.

Inhibition of Rho-Associated Coiled-Coil Kinase (ROCK)

Derivatives of the quinolin-2(1H)-one scaffold have emerged as potent inhibitors of Rho-associated coiled-coil kinases (ROCK1 and ROCK2). These serine/threonine kinases are crucial effectors of the small GTPase RhoA and play a pivotal role in regulating the actin cytoskeleton.

Mechanism of Action

Quinolin-2(1H)-one-based ROCK inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream substrates. This inhibition leads to the relaxation of smooth muscle and disassembly of stress fibers, making these compounds valuable for treating conditions such as hypertension and other cardiovascular diseases.

ROCK Signaling Pathway

The RhoA/ROCK pathway is a central regulator of cellular contractility and morphology.[1] Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK.[] ROCK then phosphorylates several downstream targets, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1).[3][4] Phosphorylation of MLC promotes its interaction with actin, leading to smooth muscle contraction and stress fiber formation.[3] By phosphorylating and inactivating MYPT1, ROCK further enhances MLC phosphorylation.[4] Additionally, ROCK activates LIM kinase, which in turn phosphorylates and inactivates cofilin, a protein responsible for actin depolymerization, thus stabilizing actin filaments.[3]

Figure 1: Simplified ROCK Signaling Pathway and Point of Inhibition.

Quantitative Data: ROCK Inhibition by Quinolinone Derivatives

| Compound | Target | IC50 (µM) | Reference |

| DC01 | ROCK1 | 0.754 | [5] |

| DC01 | ROCK2 | 1.015 | [5] |

| DC24 | ROCK1 | 6.354 | [5] |

| DC24 | ROCK2 | 0.124 | [5] |

Note: The compounds listed are derivatives of the broader quinolinone scaffold, highlighting its potential for ROCK inhibition.

Experimental Protocol: In Vitro ROCK Kinase Assay

This protocol describes a non-isotopic, enzyme immunoassay for the detection of ROCK activity.

-

Plate Preparation: A 96-well plate is pre-coated with a recombinant ROCK substrate, such as MYPT1.

-

Sample Addition: Cell lysates or purified ROCK enzyme are added to the wells.

-

Kinase Reaction Initiation: The reaction is started by adding a 10X Kinase Reaction Buffer containing ATP (final concentration ~200 µM) and DTT (final concentration ~10 mM).

-

Incubation: The plate is covered and incubated at 30°C for 30-60 minutes with gentle agitation.

-

Stopping the Reaction: The reaction is stopped by flicking out the contents or by adding 50 µL of 0.5 M EDTA.

-

Washing: The plate is washed three times with 1X Wash Buffer.

-

Primary Antibody Addition: An anti-phospho-MYPT1 (Thr696) antibody is added to each well and incubated for 1 hour at room temperature.

-

Washing: The plate is washed three times with 1X Wash Buffer.

-

Secondary Antibody Addition: An HRP-conjugated secondary antibody is added and incubated for 1 hour at room temperature.

-

Washing: The plate is washed three times with 1X Wash Buffer.

-

Detection: A chromogenic substrate (e.g., TMB) is added, and the reaction is stopped with a stop solution. The absorbance is read at 450 nm.

Figure 2: Workflow for a typical ROCK ELISA-based kinase assay.

Inhibition of Cyclin-Dependent Kinase 5 (CDK5)

The quinolin-2(1H)-one scaffold has been successfully utilized to develop inhibitors of Cyclin-Dependent Kinase 5 (CDK5).[6] CDK5 is a unique member of the CDK family, primarily active in post-mitotic neurons, where it plays a critical role in neuronal development, migration, and synaptic plasticity.

Mechanism of Action

Dysregulation of CDK5 activity is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease.[7] Under neurotoxic conditions, the primary activator of CDK5, p35, is cleaved by the protease calpain to a more stable p25 fragment.[7] The resulting Cdk5/p25 complex is hyperactive and mislocalized, leading to the hyperphosphorylation of substrates like the tau protein, a key event in the formation of neurofibrillary tangles.[7][8] Quinolin-2(1H)-one derivatives can act as ATP-competitive inhibitors of the Cdk5/p25 complex, offering a therapeutic strategy to mitigate this pathological cascade.

CDK5 Signaling Pathway in Neurodegeneration

In a pathological context, neurotoxic stimuli lead to an influx of calcium, which activates calpain. Calpain cleaves p35 to p25, leading to the formation of the hyperactive Cdk5/p25 complex.[7] This complex then hyperphosphorylates tau, causing it to detach from microtubules and aggregate into neurofibrillary tangles.[8] Cdk5/p25 also phosphorylates the Amyloid Precursor Protein (APP), which can enhance the production of the amyloid-beta (Aβ) peptide, another hallmark of Alzheimer's disease.[8]

Figure 3: Pathological CDK5 Signaling in Neurodegeneration.

Quantitative Data: CDK5 Inhibition by Quinazolinone Analogs

| Compound | Target | IC50 (µM) | Reference |

| JMV5735 | CDK5 | 9.35 | [9] |

| JMV5886 | CDK5 | 24.4 | [9] |

| JMV5889 | CDK5 | 28.7 | [9] |

| CPD1 | CDK5 | 3.43 | [10] |

| CPD4 | CDK5 | 1.27 | [10] |

Note: The compounds listed are quinazolinone analogs, a closely related scaffold to quinolinone, demonstrating the potential of this chemical class for CDK5 inhibition.

Experimental Protocol: In Vitro CDK5 Kinase Assay

This protocol outlines a luminescent-based kinase assay to measure ADP formed from the kinase reaction.[11]

-

Reagent Preparation: Dilute the CDK5/p25 enzyme, the substrate (e.g., Histone H1), ATP, and the test inhibitor in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50 µM DTT).

-

Assay Plate Setup: In a 384-well plate, add 1 µL of the inhibitor (or DMSO for control).

-

Enzyme Addition: Add 2 µL of the diluted CDK5/p25 enzyme.

-

Reaction Initiation: Add 2 µL of the substrate/ATP mix to start the reaction.

-

Incubation: Incubate at room temperature for 60 minutes.

-

ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Incubation: Incubate at room temperature for 30 minutes.

-

Data Acquisition: Record the luminescence. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

Figure 4: Workflow for a luminescent-based CDK5 kinase assay.

Selective Androgen Receptor Modulation (SARM)

Derivatives of 6-aminoquinolin-2(1H)-one have been identified as a novel class of orally available, non-steroidal Selective Androgen Receptor Modulators (SARMs).[12][13] SARMs are compounds that bind to the androgen receptor (AR) and exhibit tissue-selective agonistic or antagonistic activity, offering the potential for therapeutic benefits in muscle and bone with reduced side effects on reproductive tissues.[14]

Mechanism of Action

The androgen receptor is a ligand-activated nuclear transcription factor.[15] In its unbound state, it resides in the cytoplasm in a complex with heat shock proteins (HSPs).[16] Upon binding to an androgen (like testosterone or DHT) or a SARM, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[16][17] Inside the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-regulators to modulate gene transcription.[16] Quinolinone-based SARMs bind to the ligand-binding domain of the AR, inducing a specific conformational change that results in tissue-selective gene regulation.

Androgen Receptor Signaling Pathway

The canonical AR signaling pathway is initiated by ligand binding in the cytoplasm.[16] The activated AR dimer then moves into the nucleus to act as a transcription factor, regulating genes involved in cell proliferation and survival.[17] This pathway is central to the development and maintenance of male reproductive tissues and also plays a key role in anabolic processes in muscle and bone.

Figure 5: Canonical Androgen Receptor Signaling Pathway.

Quantitative Data: Androgen Receptor Binding by Quinolinone Derivatives

While specific Ki or EC50 values are often proprietary, the following compounds based on the 6-aminoquinolin-2(1H)-one scaffold have been identified as potent and selective androgen receptor modulators.[12][13][18]

| Compound Class | Activity Profile | Reference |

| 6-dialkylamino-4-trifluoromethylquinolin-2(1H)-ones | Orally available, tissue-selective SARMs | [12] |

| 6-(1-pyrrolidine)quinolin-2(1H)-ones | Anabolic activity in muscle with reduced effect on prostate | [13][18] |

| 6-bisalkylamino-2-quinolinones | Wide spectrum of receptor modulating activities | [19] |

Experimental Protocol: Androgen Receptor Competitive Binding Assay

This protocol describes a competitive binding assay using a radiolabeled androgen to determine the binding affinity of a test compound.[20][21]

-

Reagent Preparation:

-

Assay Buffer: e.g., 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate.

-

Radioligand: A synthetic androgen like [³H]-R1881 is diluted in assay buffer to a final concentration of ~1 nM.

-

Receptor Source: Recombinant human AR ligand-binding domain or cytosol prepared from rat ventral prostate.

-

Test Compounds: Serially diluted in assay buffer.

-

-

Assay Setup (96-well plate):

-

Total Binding: Add assay buffer + DMSO.

-

Non-specific Binding: Add a high concentration of unlabeled androgen (e.g., 10 µM DHT).

-

Test Compound: Add serial dilutions of the test compound.

-

-

Reaction:

-

Add the [³H]-R1881 working solution to all wells.

-

Add the diluted AR preparation to all wells.

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Hydroxylapatite (HAP) Method: Add a cold HAP slurry to each well, incubate, and centrifuge to pellet the HAP which binds the receptor-ligand complex. Wash the pellet multiple times.

-

Filter Binding Method: Transfer the incubation mixture to a filter plate (e.g., GF/B). Apply a vacuum to separate the bound ligand (retained on the filter) from the free ligand.

-

-

Quantification:

-

Add scintillation cocktail to the washed pellets or filters.

-

Count the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the specific binding and determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki can then be calculated using the Cheng-Prusoff equation.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 3. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting Cdk5 Activity in Neuronal Degeneration and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Machine Learning-Based Virtual Screening for the Identification of Cdk5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substituted 6-(1-pyrrolidine)quinolin-2(1H)-ones as novel selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies | MDPI [mdpi.com]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Novel selective androgen receptor modulators: SAR studies on 6-bisalkylamino-2-quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. benchchem.com [benchchem.com]

The Ascending Trajectory of 6-Aminoquinolin-2(1H)-one Derivatives in Oncology Research

A Technical Guide for Researchers and Drug Development Professionals

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its diverse derivatives, those bearing a 6-amino substitution are emerging as a promising class of agents with significant potential in the realm of oncology. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of 6-aminoquinolin-2(1H)-one derivatives, with a focus on their anticancer properties. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel cancer therapeutics.

Antiproliferative Activity: A Quantitative Perspective

Derivatives of the 6-aminoquinolin-2(1H)-one core have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The following table summarizes the in vitro anticancer activity of a series of 6-substituted quinolin-2(1H)-one derivatives against various cancer cell lines, providing a comparative view of their potency.

| Compound ID | 6-Substituent | Cell Line | IC50 (µM) | Reference |

| 1a | -NH-c-C3H5 | MDA-MB-468 | 29.1 ± 7.3 | [1] |

| 1b | -NHCOOC(CH3)3 | MDA-MB-468 | 32.6 ± 9.9 | [1] |

| 2a | 6-fluoro-4-hydroxy-1-(2-phenylthiazol-4-yl)- | A549 | 397.56 µg/mL | [2] |

| 3a | 6-(2-amino-1H-benzo[d]imidazol-6-yl)- | A549 | 0.83 | [3] |

| 3b | 6-(2-amino-1H-benzo[d]imidazol-6-yl)- | HCC827 | 0.26 | [3] |

| 3c | 6-(2-amino-1H-benzo[d]imidazol-6-yl)- | H1975 | 1.02 | [3] |

Mechanisms of Action: Unraveling the Signaling Pathways

The anticancer effects of 6-aminoquinolin-2(1H)-one derivatives are often attributed to their ability to modulate key signaling pathways that are dysregulated in cancer. A significant number of these compounds function as kinase inhibitors, targeting enzymes that play a crucial role in cell growth, proliferation, and survival.

One of the prominent mechanisms of action for certain quinazolinone derivatives, a class to which 6-aminoquinolin-2(1H)-ones belong, is the inhibition of the Aurora A and PI3K/Akt signaling pathways. These pathways are central to the regulation of cell cycle progression and apoptosis. The inhibition of Aurora A kinase can lead to defects in mitosis, while targeting the PI3K/Akt pathway can suppress cell survival and proliferation signals. Furthermore, some derivatives have been shown to act as multi-targeted inhibitors, simultaneously blocking Aurora A, PI3Kα, and BRD4, which can lead to a more potent anticancer effect and potentially overcome drug resistance.[3]

The induction of apoptosis, or programmed cell death, is another key mechanism by which these compounds exert their anticancer activity. Mechanistic studies have shown that treatment with these derivatives can lead to the arrest of the cell cycle in the G2/M phase, followed by the induction of apoptosis. This is often accompanied by changes in the expression of key apoptotic regulatory proteins.[1]

General workflow for the synthesis and biological evaluation of 6-aminoquinolin-2(1H)-one derivatives.

Inhibition of the PI3K/Akt signaling pathway by 6-aminoquinolin-2(1H)-one derivatives.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of 6-aminoquinolin-2(1H)-one derivatives.

General Synthesis of 6-Aminoquinolin-2(1H)-one Derivatives

The synthesis of 6-aminoquinolin-2(1H)-one derivatives often starts from the corresponding 6-nitroquinolin-2(1H)-one precursor. A common synthetic route involves the following steps:

-

Cyclization: The quinolin-2(1H)-one core can be constructed through various methods, such as the Conrad-Limpach or Gould-Jacobs reactions, starting from substituted anilines and β-ketoesters or their equivalents.

-

Nitration: The quinolin-2(1H)-one core is nitrated to introduce a nitro group at the 6-position. This is typically achieved using a mixture of nitric acid and sulfuric acid.

-

Reduction: The 6-nitro group is then reduced to a 6-amino group. This reduction can be carried out using various reducing agents, such as tin(II) chloride (SnCl2) or catalytic hydrogenation.

-

Derivatization: The 6-amino group can be further modified to introduce a variety of substituents, allowing for the exploration of structure-activity relationships. This can involve acylation, alkylation, or coupling reactions to introduce different side chains.

Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 6-aminoquinolin-2(1H)-one derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample and is crucial for elucidating the mechanism of action of the compounds.

-

Cell Lysis: Cancer cells are treated with the 6-aminoquinolin-2(1H)-one derivatives and then lysed to release their protein content.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay.

-

Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of kinases in a signaling pathway, or apoptotic markers).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands corresponding to the target proteins is quantified to determine the effect of the compound on their expression or phosphorylation status.

Conclusion and Future Directions

6-Aminoquinolin-2(1H)-one derivatives represent a promising and versatile scaffold for the development of novel anticancer agents. Their demonstrated potency against various cancer cell lines and their ability to modulate key oncogenic signaling pathways underscore their therapeutic potential. The continued exploration of the structure-activity relationships of this compound class, coupled with in-depth mechanistic studies, will be crucial for the design and optimization of next-generation drug candidates with improved efficacy and selectivity. Future research should focus on expanding the diversity of substituents at the 6-amino position and other positions on the quinolinone ring to fine-tune their pharmacological properties. Furthermore, in vivo studies in relevant animal models are necessary to validate the preclinical efficacy and safety of the most promising lead compounds, paving the way for their potential clinical development.

References

- 1. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.vensel.org [pubs.vensel.org]

- 3. Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 6-Aminoquinolin-2(1H)-one: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this pursuit, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple, distinct biological targets – has emerged as a highly effective strategy in drug discovery. The 6-aminoquinolin-2(1H)-one core is a prime example of such a scaffold, demonstrating remarkable versatility and serving as the foundation for a wide array of potent and selective modulators of various enzymes and receptors. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of compounds derived from this versatile core, intended to serve as a valuable resource for professionals in the field of drug development.

Synthesis of the 6-Aminoquinolin-2(1H)-one Core

The synthesis of the 6-aminoquinolin-2(1H)-one scaffold can be achieved through several synthetic routes. A common and effective method involves a two-step process starting from quinolin-2(1H)-one. The initial step is the nitration of the quinolinone ring to introduce a nitro group at the 6-position, yielding 6-nitroquinolin-2(1H)-one. This intermediate is then subjected to a reduction reaction to convert the nitro group into the desired amino functionality.

A general workflow for this synthesis is outlined below:

This straightforward approach allows for the efficient production of the core scaffold, which can then be further functionalized to generate diverse libraries of compounds for biological screening.

A Scaffold of Diverse Biological Activity

The 6-aminoquinolin-2(1H)-one moiety has been successfully employed as a template for the design of inhibitors targeting a range of therapeutically relevant proteins. The following sections detail its application in developing potent anticancer agents and phosphodiesterase inhibitors.

Anticancer Activity: Targeting Kinases and Microtubules

The quinolin-2(1H)-one scaffold is a well-established pharmacophore in the development of anticancer drugs. Derivatives of 6-aminoquinolin-2(1H)-one have been shown to exhibit potent cytotoxic effects against various cancer cell lines through mechanisms that include kinase inhibition and disruption of microtubule dynamics.

Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 6-aminoquinolin-2(1H)-one scaffold has been utilized to develop inhibitors of several key oncogenic kinases.

Microtubule Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them an attractive target for anticancer therapy. Certain derivatives have been found to interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis.

The table below summarizes the in vitro anticancer activity of representative 6-aminoquinolin-2(1H)-one derivatives against various human cancer cell lines.

| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Citation |

| 1a | 6-amino-4-(3-bromobenzyloxy)-7-methoxy | HL-60 | 0.85 | |

| 1b | 6-amino-4-(3-chlorobenzyloxy)-7-methoxy | HL-60 | 0.92 | |

| 2a | 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivative | A549 | 0.44 | [1] |

| 2b | 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivative | H1975 | 0.52 | [1] |

| 3 | 9-(quinolin-3-yl)benzo[h][2][3]naphthyridin-2(1H)-one derivative | mTORC1 (biochemical) | 0.0054 | [4] |

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a family of enzymes that regulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of specific PDE isoforms has proven to be a successful therapeutic strategy for a variety of conditions, including cardiovascular diseases and erectile dysfunction. The 6-aminoquinolin-2(1H)-one scaffold has been effectively used to design potent and selective PDE inhibitors, particularly for PDE3 and PDE5.

The cGMP signaling pathway, which is modulated by PDE5 inhibitors, is depicted below:

The following table presents the PDE inhibitory activity of selected compounds based on the quinolin-2(1H)-one scaffold.

| Compound ID | Substitution Pattern | Target PDE | IC50 (µM) | Citation |

| 4a | 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methyl | PDE3 | 0.20 | [5][6] |

| 4b | 6-[3-(4-methylpiperazine-1-yl)-3-oxopropoxy]-4-methyl | PDE3 | 0.35 | [5][6] |

| 5 | Dihydroquinolin-2(1H)-one derivative | PDE5A | 0.003 |

Experimental Protocols

To facilitate further research and development of 6-aminoquinolin-2(1H)-one derivatives, this section provides detailed methodologies for key in vitro assays.

General Procedure for the Synthesis of 6-Aminoquinolines via Skraup Reaction

The Skraup synthesis is a classic method for the preparation of quinolines. A general procedure is as follows:

-

A mixture of p-nitroaniline (1 equivalent) and glycerol (3 equivalents) is prepared in a round-bottom flask.

-

Concentrated sulfuric acid is added cautiously with cooling.

-

An oxidizing agent, such as nitrobenzene or arsenic acid, is added.

-

The mixture is heated, often in the presence of a moderator like ferrous sulfate to control the exothermic reaction.

-

After the reaction is complete, the mixture is cooled and poured into water.

-

The aqueous solution is neutralized with a base, and the product is isolated by steam distillation or extraction.

-

The resulting 6-nitroquinoline can then be reduced to 6-aminoquinoline using standard procedures, such as with SnCl2 in hydrochloric acid.[7][8][9][10][11][12]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Kinase Reaction:

-

In a 96-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).

-

Add 2.5 µL of the kinase enzyme to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.[13]

-

In Vitro Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization)

This assay measures the hydrolysis of a fluorescently labeled cGMP substrate by PDE5.

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound in DMSO.

-

Dilute the recombinant PDE5A1 enzyme and the FAM-labeled cGMP substrate in the assay buffer.

-

-

Assay Procedure:

-

Add the diluted test compound, a positive control (e.g., sildenafil), and a DMSO-only control to the wells of a 96-well black microplate.

-

Add the diluted PDE5A1 enzyme solution to each well.

-

Incubate the plate for 15 minutes at room temperature.

-

Initiate the reaction by adding the FAM-cGMP substrate solution to all wells.

-

Incubate the plate for 30-60 minutes at 37°C.

-

Stop the reaction by adding a binding agent to all wells and incubate for an additional 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Read the fluorescence polarization of each well using a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).

-

Calculate the percentage of PDE5 inhibition for each concentration of the test compound and determine the IC50 value.[14]

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion and Future Perspectives

The 6-aminoquinolin-2(1H)-one scaffold has proven to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to interact with a wide range of biological targets underscore its "privileged" status. The successful development of potent anticancer agents and phosphodiesterase inhibitors based on this core structure highlights its significant therapeutic potential.

The logical relationship between the core scaffold and its diverse applications is illustrated below:

References

- 1. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 9. organicreactions.org [organicreactions.org]

- 10. Skraup reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Quinoline Synthesis - Skraup [quimicaorganica.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 6-Aminoquinolin-2(1H)-one: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-aminoquinolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block in the synthesis of various pharmacologically active molecules. This document details the historical context of its discovery, classical and modern synthetic methodologies, and key physicochemical and spectral data. Experimental protocols and comparative data are presented to aid researchers in its synthesis and application.

Introduction

6-Aminoquinolin-2(1H)-one, also known as 6-aminocarbostyril, belongs to the quinolinone family, a class of bicyclic compounds containing a benzene ring fused to a pyridinone ring. The quinolinone scaffold is a "privileged structure" in drug discovery, appearing in a wide array of natural products and synthetic drugs with diverse biological activities, including antitumor, antibacterial, and cardiovascular effects.[1][2] The presence of an amino group at the 6-position offers a reactive handle for further molecular elaboration, making 6-aminoquinolin-2(1H)-one a valuable intermediate in the development of novel therapeutics.

Discovery and Historical Context

The precise first synthesis of 6-aminoquinolin-2(1H)-one is not prominently documented in readily available historical records. However, the foundational chemistry for producing quinoline and quinolinone structures was established in the late 19th century. The Skraup synthesis of quinolines was first described by Zdenko Hans Skraup in 1880, and the Friedländer synthesis was reported by Paul Friedländer in 1882.[3][4] These classical methods provided the fundamental reaction pathways for constructing the quinoline ring system from simpler aromatic amines and carbonyl compounds.

Research into substituted quinolones, including amino-substituted variants, gained momentum throughout the 20th century as their potential as therapeutic agents became more apparent. A 1996 study published in the Journal of Medicinal Chemistry focusing on 6-amino-8-methylquinolone derivatives highlights the ongoing interest in this class of compounds for developing new antibacterial agents.[5] This and similar research underscore the importance of the 6-aminoquinolone core in medicinal chemistry.

Physicochemical and Spectral Data

Comprehensive experimental data for 6-aminoquinolin-2(1H)-one is often embedded within literature focused on its derivatives. The following tables summarize key physicochemical and spectral properties, with data for the closely related compound 6-aminoquinoline provided for comparative context.

Table 1: Physicochemical Properties

| Property | 6-Aminoquinolin-2(1H)-one | 6-Aminoquinoline (for comparison) |

| CAS Number | 79207-68-4[6] | 580-15-4[7] |

| Molecular Formula | C₉H₈N₂O[6] | C₉H₈N₂[7] |

| Molecular Weight | 160.17 g/mol [] | 144.17 g/mol [7] |

| Appearance | Solid[9] | Dark yellow to brown crystalline powder |

| Melting Point | Not consistently reported | 115-119 °C[6] |

| Solubility | Not extensively reported | Soluble in methanol, chloroform, ethanol, and benzene; Insoluble in water[6] |

| pKa | Not reported | 5.63 (+1) at 20°C[6] |

Table 2: Spectroscopic Data

| Spectrum | 6-Aminoquinolin-2(1H)-one (Characteristic Peaks) | 6-Aminoquinoline (Reported Peaks for Comparison) |

| ¹H NMR | Data not readily available in literature. | Peaks corresponding to aromatic and amine protons are well-documented.[7] |

| ¹³C NMR | Data not readily available in literature. | Spectral data is available.[7] |

| IR (KBr, cm⁻¹) | Expected peaks for N-H, C=O, C=C, and C-N stretching. | Available spectra show characteristic peaks for the aromatic amine structure.[10] |

| Mass Spectrum (EI) | Expected molecular ion peak (M⁺) at m/z 160. | Molecular ion peak (M⁺) at m/z 144.[7] |

Synthesis of 6-Aminoquinolin-2(1H)-one

The synthesis of 6-aminoquinolin-2(1H)-one can be approached through multi-step sequences, often starting from readily available precursors. A common strategy involves the construction of a substituted quinolinone ring followed by the introduction or modification of the amino group.

General Synthetic Strategies

Two classical methods for quinoline synthesis, the Skraup and Friedländer reactions, provide a conceptual basis for the formation of the quinolinone ring.

-

Skraup Synthesis: This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3]

-

Friedländer Synthesis: This reaction is a condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.[4]

Modern synthetic approaches often employ palladium-catalyzed cross-coupling reactions or other transition-metal-catalyzed processes to construct the quinolinone core or to introduce the amino functionality.[11][12]

Illustrative Synthetic Workflow

A plausible synthetic route to 6-aminoquinolin-2(1H)-one involves the nitration of a suitable quinolinone precursor followed by the reduction of the nitro group. This is a common and effective strategy for introducing an amino group onto an aromatic ring.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Nitroquinoline (Precursor to 6-Aminoquinoline) [3]

-

Reactants: 4-Nitroaniline, glycerol, sulfuric acid, and an oxidizing agent (e.g., iodine/potassium iodide).

-

Procedure:

-

In a three-necked flask equipped with a thermometer and a condenser, slowly add concentrated sulfuric acid to glycerol while maintaining the temperature below 70 °C.

-

Add 4-nitroaniline to the mixture in portions.

-

Heat the reaction mixture to 85 °C for approximately 40 minutes.

-

Add an aqueous solution of iodine and potassium iodide dropwise over 20 minutes.

-

Slowly heat the mixture to 135 °C and maintain for 4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into ice water.

-

Adjust the pH to 3-4 with a saturated sodium hydroxide solution.

-

Filter the precipitate, wash with water until neutral, and dry under vacuum to yield 6-nitroquinoline.

-

-

Expected Yield: Approximately 75%.

Protocol 2: Reduction of a Nitroquinoline to an Aminoquinoline [3]

-

Reactants: 6-Nitroquinoline, a reducing agent (e.g., 80% hydrazine hydrate and 10% Pd/C), and ethanol.

-

Procedure:

-

In a suitable reaction vessel, combine 6-nitroquinoline, 80% hydrazine hydrate, 10% Pd/C, and ethanol.

-

Heat the mixture under reflux for 6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture and filter to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 6-aminoquinoline.

-

Purify the crude product by column chromatography.

-

-

Expected Yield: Approximately 71%.

Role in Drug Development

6-Aminoquinolin-2(1H)-one is a key intermediate in the synthesis of a variety of biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications.

Conclusion

6-Aminoquinolin-2(1H)-one is a foundational molecule in the field of medicinal chemistry. While its specific discovery is intertwined with the broader history of quinoline chemistry, its importance as a synthetic intermediate is well-established. The synthetic routes to this compound leverage classical and modern organic chemistry techniques, providing a versatile platform for the development of novel therapeutic agents. This guide serves as a technical resource for researchers, providing a summary of its properties, synthesis, and significance in drug discovery.

References

- 1. Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. 6-AMINO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE(22246-13-5) 1H NMR [m.chemicalbook.com]

- 5. Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Aminoquinolin-2(1H)-one - Lead Sciences [lead-sciences.com]

- 7. 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-Aminoquinolin-2(1H)-one | 79207-68-4 [sigmaaldrich.com]

- 10. 6-Aminoquinoline(580-15-4) IR Spectrum [m.chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2-Quinolone synthesis [organic-chemistry.org]

potential therapeutic targets of 6-aminoquinolin-2(1H)-one

An In-depth Technical Guide on the Potential Therapeutic Targets of 6-Aminoquinolin-2(1H)-one and its Derivatives

Introduction

The quinolin-2(1H)-one scaffold is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] The 6-aminoquinolin-2(1H)-one core, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents.[4] This document provides a comprehensive overview of the identified and and its structurally related derivatives, focusing on their mechanisms of action, relevant signaling pathways, and the experimental methodologies used for their evaluation. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development.

Key Therapeutic Target Classes

Derivatives of the 6-aminoquinolin-2(1H)-one scaffold have been investigated for their activity against a range of biological targets. The primary areas of investigation include kinase inhibition, receptor modulation, and intervention in neurodegenerative and cardiovascular diseases.

Kinase Inhibition

The quinoline scaffold is a well-established pharmacophore for the development of kinase inhibitors, which are crucial in cancer therapy for disrupting aberrant signaling pathways that drive tumor growth.[5] Several FDA-approved quinoline-containing drugs function as kinase inhibitors.[5] Derivatives of quinolin-2(1H)-one have shown inhibitory activity against a variety of kinases.

-

Cyclin-Dependent Kinase 5 (CDK5): Deregulation of CDK5, a serine/threonine protein kinase, is implicated in neurodegenerative disorders like Alzheimer's disease.[1] Quinolin-2(1H)-one derivatives have been designed and synthesized as potent inhibitors of CDK5.[1]

-

p38α MAP Kinase: This kinase is involved in inflammatory responses, and quinolin-2(1H)-ones have been identified as inhibitors.[1]

-

3-Phosphoinositide-Dependent Kinase 1 (PDK1): As a key regulator in the PI3K/Akt signaling pathway, which is frequently activated in many cancers, PDK1 is a significant therapeutic target.[6] Substituted 3-anilino-quinolin-2(1H)-ones have been prepared and screened as PDK1 inhibitors.[6]

-

Tyrosine Kinases: These enzymes are critical in regulating cell growth and differentiation. New 1-aminoquinoline-2(1H)-one derivatives have been studied as potential tyrosine kinase inhibitors, with in silico models showing strong binding affinities to Abelson tyrosine kinase (ABL1).[7]

-

DNA-Dependent Protein Kinase (DNA-PK): As a crucial enzyme in the repair of DNA double-strand breaks, DNA-PK is a target for developing radiosensitizers in cancer therapy.[8]

-

c-Met Kinase: Overexpression of the c-Met receptor tyrosine kinase is associated with poor clinical outcomes in cancer patients.[3] Quinoline derivatives have been reported as potent c-Met inhibitors.[3]

-

Rho-Associated Kinase (ROCK): This target is implicated in cardiovascular diseases. Optimization of 6-substituted isoquinolin-1-amine derivatives has led to the development of potent ROCK-I inhibitors.[9]

Receptor Modulation

-

Androgen Receptor (AR): The androgen receptor is a nuclear receptor involved in a wide range of physiological processes. Derivatives of 6-aminoquinolin-2(1H)-one, specifically 6-dialkylamino-4-trifluoromethylquinolin-2(1H)-ones, have been identified as orally available, tissue-selective androgen receptor modulators (SARMs).[10][11] These compounds have demonstrated anabolic activity in muscle with reduced effects on the prostate, suggesting potential applications in treating hypogonadism and post-menopausal osteoporosis.[11]

Neurodegenerative Diseases

The quinoline and quinoxaline scaffolds are being explored for their neuroprotective effects.

-

Parkinson's Disease (PD): PD is characterized by the loss of dopaminergic neurons.[12] A derivative, 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, has shown neuroprotective properties in experimental PD models by enhancing the antioxidant system and suppressing apoptosis.[13][14] Additionally, 6-aminoquinoxaline derivatives have demonstrated neuroprotective effects on dopaminergic neurons in cellular and animal models of PD.[12]

-

Alzheimer's Disease (AD): AD is associated with the accumulation of amyloid-beta plaques.[15] Inhibition of β-secretase, an enzyme involved in the production of amyloid-beta peptides, is a key therapeutic strategy.[15] Various enzymes, including tau kinases and caspases, are also implicated in the progression of neurodegenerative disorders and represent potential targets.[16]

Anticancer Activity

Beyond specific kinase inhibition, 6-aminoquinolin-2(1H)-one derivatives have demonstrated broader anticancer effects through various mechanisms.

-

Induction of Apoptosis: A synthesized compound, 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, was shown to inhibit cell growth and induce apoptosis in human ovarian cancer cell lines.[17] The mechanism involved a decrease in Bcl-2 protein levels and an increase in p53 and Bax levels.[17]

-

Cell Cycle Arrest: The same compound induced G2/M arrest in the cell cycle by down-regulating cyclin B1 and cdk1.[17] Another derivative, a 6-[3-(dimethylamino)propylamino]-substituted indeno[1,2-c]quinolin-11-one, also induced G2/M phase arrest and apoptosis in lung cancer cells, potentially through DNA intercalation.[18]

-

Hedgehog Signaling Pathway Inhibition: A series of quinolin-2(1H)-ones have been shown to exhibit cytotoxicity against human cancer cell lines that possess components of the Hedgehog Signaling Pathway.[19]

Quantitative Data Summary

The following tables summarize the available quantitative data for various quinolin-2(1H)-one derivatives, providing insights into their potency and efficacy against different therapeutic targets.

| Compound Class/Derivative | Target/Cell Line | Activity Type | Value | Reference |

| 6-[2-(dimethylamino)ethylamino]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one (5a) | Average over cell lines | GI₅₀ | 3.47 µM | [18] |

| 6-[3-(dimethylamino)propylamino]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one (5b) | Average over cell lines | GI₅₀ | 3.39 µM | [18] |

| 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivative (9g) | β2-adrenoceptor | EC₅₀ | 36 pM | [20] |

| 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivative ((R)-18c) | β2-adrenoceptor | EC₅₀ | 21 pM | [20] |

| 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k) | PI3Kα | IC₅₀ | 1.94 nM | [21] |

| 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k) | HCC827 Cancer Cell Line | IC₅₀ | 0.09 µM - 0.43 µM | [21] |

| 1-aminoquinoline-2(1H)-one derivatives | Abelson tyrosine kinase | Binding Energy | up to -7.7 kcal/mol | [7] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 6-aminoquinolin-2(1H)-one derivatives are often mediated through the modulation of complex intracellular signaling pathways.

PI3K/Akt Signaling Pathway